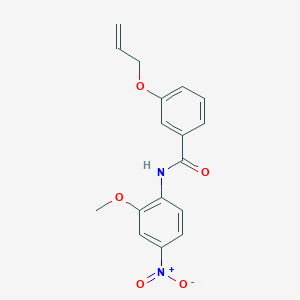![molecular formula C18H28ClNO2 B4411247 4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411247.png)
4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride
描述
4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA, but with a unique chemical structure that makes it an interesting compound for scientific study. In
作用机制
4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride acts as a potent agonist of CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by this compound leads to various physiological effects such as analgesia, sedation, and euphoria. This compound also has a high affinity for these receptors, which makes it a potent and selective agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound can cause a range of effects such as relaxation, euphoria, and altered perception of time. It can also cause adverse effects such as anxiety, paranoia, and tachycardia. The exact effects of this compound depend on various factors such as dose, route of administration, and individual susceptibility.
实验室实验的优点和局限性
4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Another advantage is its availability in pure form, which allows for accurate dosing and reproducible results. However, this compound also has limitations such as its potential for abuse and dependence, which can affect the validity of experimental results.
未来方向
There are several future directions for research on 4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride. One direction is to investigate the long-term effects of this compound on the endocannabinoid system and other physiological processes. Another direction is to study the potential therapeutic applications of this compound, such as its use in the treatment of pain or anxiety disorders. Additionally, research can be conducted to develop safer and more selective synthetic cannabinoids with fewer adverse effects and lower potential for abuse.
Conclusion
In conclusion, this compound is a synthetic cannabinoid with potential applications in scientific research. Its high potency and selectivity for CB1 and CB2 receptors make it a useful tool for studying the endocannabinoid system and the pharmacological effects of synthetic cannabinoids. However, this compound also has limitations such as its potential for abuse and dependence, which should be taken into consideration when designing experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
科学研究应用
4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has potential applications in scientific research, particularly in the field of cannabinoid pharmacology. Synthetic cannabinoids such as this compound can be used to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound can also be used to study the pharmacological effects of synthetic cannabinoids on different receptor subtypes, such as CB1 and CB2 receptors.
属性
IUPAC Name |
4-[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15-9-11-19(12-10-15)13-14-21-18-7-5-17(6-8-18)4-3-16(2)20;/h5-8,15H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPZPIJDDJNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=C(C=C2)CCC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)

![4-{[(2-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411191.png)

![4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)

![N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4411215.png)

![2-chloro-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4411221.png)
![1-({[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411229.png)

![4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4411238.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenol](/img/structure/B4411245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)